

Reproducibility of ENMD-2076 Tartrate's effects across different laboratories

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Compound of Interest

Compound Name: ENMD-2076 Tartrate

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Reproducibility of ENMD-2076 Tartrate's Effects: A Comparative Guide

ENMD-2076 is an orally active small molecule kinase inhibitor with a multifaceted mechanism of action targeting key pathways in tumor growth and survival, including angiogenesis, proliferation, and cell cycle regulation.^[1] Its primary targets include Aurora A kinase, as well as kinases involved in angiogenesis such as Vascular Endothelial Growth Factor Receptors (VEGFRs) and Fibroblast Growth Factor Receptors (FGFRs).^[1] This guide provides a comparative overview of the reported effects of ENMD-2076 across various preclinical and clinical studies, offering insights into its reproducibility and therapeutic potential.

Preclinical Efficacy Across Different Cancer Cell Lines

The anti-proliferative activity of ENMD-2076 has been evaluated in a wide range of human solid tumor and hematopoietic cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values, a measure of drug potency, have been reported in multiple studies, providing a basis for comparing its efficacy across different laboratory settings.

Cell Line	Cancer Type	IC50 (μmol/L)	Reference
Solid Tumors			
HT29	Colon Carcinoma	~0.1 - 0.2	[1]
A375	Melanoma	~0.1 - 0.2	[1]
MDA-MB-468	Breast Cancer (TNBC)	Not Specified	[2]
MDA-MB-231	Breast Cancer (TNBC)	Not Specified	[2]
Hematopoietic Cancers			
MV4;11	Leukemia	0.025	[3]
IM9	Multiple Myeloma	2.99 - 7.06	[4]
ARH-77	Multiple Myeloma	2.99 - 7.06	[4]
U266	Multiple Myeloma	2.99 - 7.06	[4]
RPMI 8226	Multiple Myeloma	2.99 - 7.06	[4]
MM.1S	Multiple Myeloma	2.99 - 7.06	[4]
MM.1R	Multiple Myeloma	2.99 - 7.06	[4]
NCI-H929	Multiple Myeloma	2.99 - 7.06	[4]
Other			
HUVEC	Endothelial Cells	0.15	[3]

Note: IC50 values can vary between laboratories due to differences in assay conditions (e.g., cell density, incubation time). The data presented here is for comparative purposes.

In Vivo Antitumor Activity in Xenograft Models

The efficacy of ENMD-2076 has been consistently demonstrated in various preclinical tumor xenograft models. Treatment with ENMD-2076 has been shown to induce tumor growth

inhibition, and in some cases, regression.

Xenograft Model	Cancer Type	Treatment Regimen	Outcome	Reference
Breast	Breast Cancer	Not Specified	Regression or complete inhibition of tumor growth	[1]
Colon	Colon Cancer	100 or 200 mg/kg orally daily for 28 days	Initial tumor growth inhibition followed by regression	[5]
Melanoma	Melanoma	Not Specified	Regression or complete inhibition of tumor growth	[1]
Leukemia	Leukemia	Not Specified	Regression or complete inhibition of tumor growth	[1]
Multiple Myeloma	Multiple Myeloma	Not Specified	Regression or complete inhibition of tumor growth	[1]
MDA-MB-468	Breast Cancer (TNBC)	Not Specified	Static growth for 40 days of treatment	[2]
MDA-MB-231	Breast Cancer (TNBC)	100 mg/kg	Tumor growth inhibition	[2]

Clinical Trial Outcomes

ENMD-2076 has been evaluated in several clinical trials for various cancer types. The results, while not directly comparing across labs in a controlled manner, provide real-world data on its efficacy and safety profile in different patient populations and clinical settings.

Trial ID	Cancer Type	Phase	Key Findings	Reference
Not Specified	Platinum-Resistant Ovarian Cancer	Phase II	Progression-free survival (PFS) rate at 6 months was 22%; median time to progression of 3.6 months.	[6]
NCT01914510	Ovarian Clear Cell Carcinoma	Phase II	Overall 6-month PFS rate was 22%. Best response was partial response for 3 patients and stable disease for 26 patients.	[7][8]
Not Specified	Advanced Fibrolamellar Carcinoma	Phase II	One patient (3%) had a partial response and 57% of patients had stable disease.	[9]
Not Specified	Relapsed/Refractory AML or CMML	Phase I	One patient achieved a complete remission with incomplete count recovery (CRi), three experienced a morphologic leukemia-free state. Recommended phase 2 dose is	[10]

			225 mg orally once daily.
Not Specified	Advanced Solid Tumors	Phase I	Shown promising antitumor activity, particularly in ovarian cancer. Recommended phase 2 dose is 160 mg/m ² administered orally once daily. [11]

Experimental Protocols

To ensure the reproducibility of experimental findings, detailed methodologies are crucial. Below are summaries of common protocols used in the evaluation of ENMD-2076.

Cell Proliferation Assays

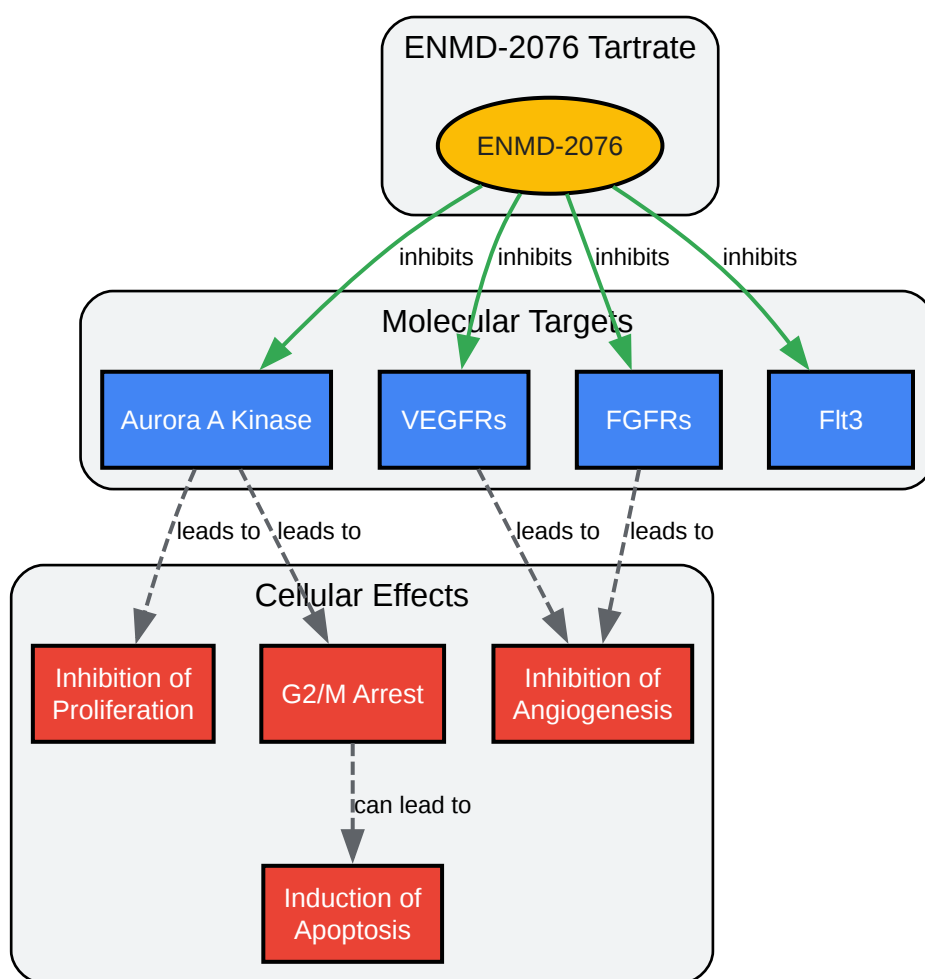
- Method: The anti-proliferative effect of ENMD-2076 is commonly measured using a sulforhodamine B (SRB) assay.
- Procedure:
 - Adherent tumor cell lines are plated at a density of 500 cells per well in a 96-well plate.
 - Non-adherent leukemia-derived cell lines are plated at 5,000 cells per well.
 - Cells are incubated with varying concentrations of ENMD-2076 (e.g., 0.3 nmol/L to 125 µmol/L) for 96 hours.
 - Cellular proliferation is measured using the SRB assay, which quantifies total protein content as an indicator of cell number.[\[1\]](#)

In Vivo Xenograft Studies

- Animal Models: NCr nude or CB.17 SCID mice are commonly used.
- Procedure:
 - 2×10^6 to 30×10^6 cancer cells mixed with Matrigel are injected subcutaneously.
 - Tumors are allowed to grow to a specified size (e.g., 500–750 mm³).
 - Mice are treated with a single oral dose of ENMD-2076 in water.
 - Tumor growth is monitored and compared to a vehicle-treated control group.[\[1\]](#)

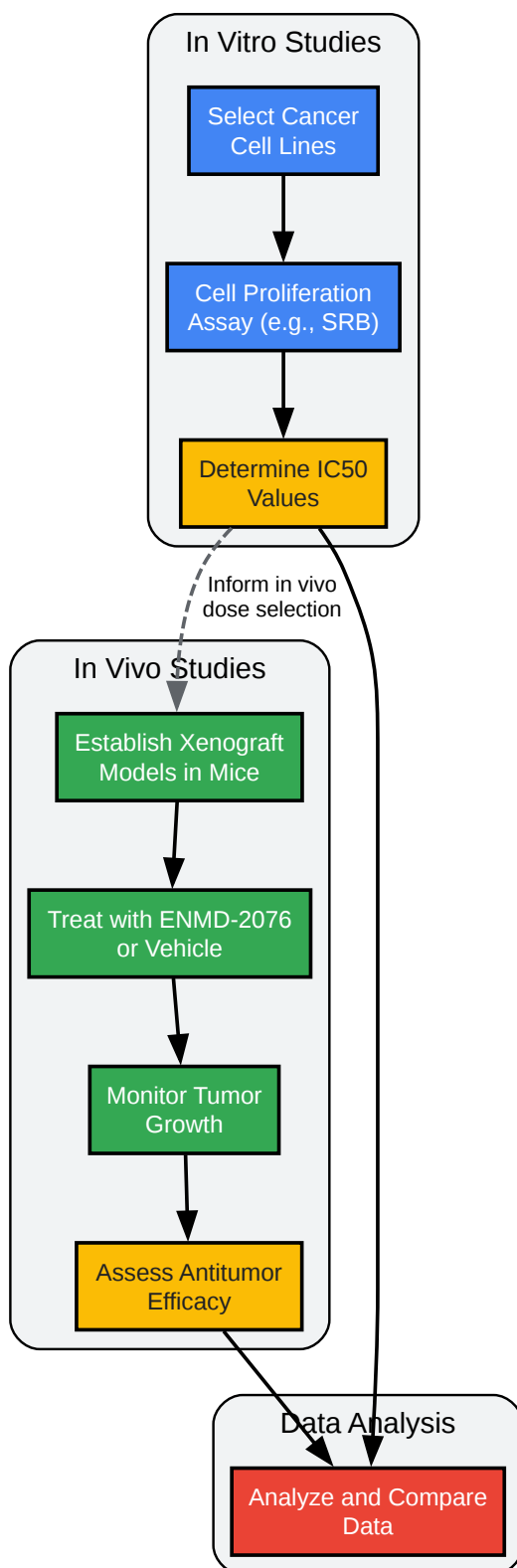
Signaling Pathways and Experimental Workflow

The following diagrams illustrate the mechanism of action of ENMD-2076 and a typical experimental workflow for its evaluation.



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Caption: Mechanism of action of **ENMD-2076 tartrate**.



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Caption: Typical preclinical evaluation workflow for ENMD-2076.

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